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molecular formula C16H19NO B8622870 4-{2-[4-(Methylamino)phenyl]propan-2-yl}phenol CAS No. 17951-79-0

4-{2-[4-(Methylamino)phenyl]propan-2-yl}phenol

Cat. No. B8622870
M. Wt: 241.33 g/mol
InChI Key: DVQBMNIEJBUJQZ-UHFFFAOYSA-N
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Patent
US04374272

Procedure details

N-methylaniline (20 g) was added to 50 g of a mixture of alkenyl phenols and phenol obtained by the alkali cleavage of bisphenol A (consisting of 47.7% of phenol, 1.4% of p-isopropyl phenol, 1.1% of bisphenol A, 21.4% of p-isopropyl phenol monomer, 4.8% of a linear dimer of p-isopropenyl phenol, 4.4% of a linear trimer and higher polymers of p-isopropenyl phenol, and 19.2% of other compounds) (1.62 moles of N-methylaniline per mole of the p-isopropenyl phenol monomeric unit). The mixture was stirred at 170° C. Then, 0.8 g of the catalyst solution prepared in Example 1 (0.0026 mole of catalyst per mole of the p-isopropenyl phenol monomeric unit) was added, and the reaction was performed for 3 hours. Gas-chromatographic analysis of the reaction mixture showed that 0.98 g of bisphenol A and 25.4 g (yield 92%) of 2-(4'-hydroxyphenyl)-2-(4'-methylaminophenyl)-propane having a melting point of 135.5° to 137° C. were formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst
Quantity
0.8 g
Type
catalyst
Reaction Step Three
[Compound]
Name
catalyst
Quantity
0.0026 mol
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catalyst
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[Compound]
Name
other compounds
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Type
reactant
Reaction Step Nine
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1.62 mol
Type
reactant
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reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C1(O)C=CC=CC=1.[CH:8]([C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)([CH3:10])[CH3:9].OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1.C(C1C=CC(O)=CC=1)(C)=C.[CH3:45][NH:46][C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1.OC1C=CC(C(C2C=CC(N)=CC=2)(C)C)=CC=1>>[OH:17][C:14]1[CH:15]=[CH:16][C:11]([C:8]([C:50]2[CH:51]=[CH:52][C:47]([NH:46][CH3:45])=[CH:48][CH:49]=2)([CH3:10])[CH3:9])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
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Type
reactant
Smiles
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Step Two
Name
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0.98 g
Type
reactant
Smiles
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Step Three
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reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)N
Name
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Type
reactant
Smiles
C(=C)(C)C1=CC=C(C=C1)O
Name
catalyst
Quantity
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Type
catalyst
Smiles
Name
catalyst
Quantity
0.0026 mol
Type
catalyst
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Step Four
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reactant
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Smiles
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Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 170° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 25.4 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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